

5H-Benzofuro[3,2-c]carbazole-d10 CAS number and supplier information

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Compound of Interest

Compound Name: 5H-Benzofuro[3,2-c]carbazole-d10

Cat. No.: B12379518

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An In-Depth Technical Guide to 5H-Benzofuro[3,2-c]carbazole-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5H-Benzofuro[3,2-c]carbazole-d10**, a deuterated derivative of the benzofurocarbazole scaffold. This document consolidates essential information regarding its chemical identity, supplier details, and potential applications, with a focus on its role in research and development.

Core Compound Information

5H-Benzofuro[3,2-c]carbazole-d10 is a stable, isotopically labeled form of 5H-Benzofuro[3,2-c]carbazole. The deuterium labeling makes it a valuable tool for a variety of analytical and research applications, particularly in studies where metabolic stability and tracing are crucial.

| Property | Value |
|-------------------|---|
| CAS Number | 2607949-29-9[1] |
| Molecular Formula | C18HD10NO |
| Appearance | Solid |
| Storage | Store at -20°C for up to 3 years (as a powder)[2] |



Supplier Information

5H-Benzofuro[3,2-c]carbazole-d10 is available from specialized chemical suppliers. One notable supplier is:

MedChemExpress: A provider of bioactive molecules and research chemicals. They offer 5H-Benzofuro[3,2-c]carbazole-d10 for research purposes.[3][4]

Potential Applications and Biological Context

Carbazole derivatives are a significant class of heterocyclic compounds known for a wide range of biological activities, including anti-tumor, anti-bacterial, anti-fungal, anti-inflammatory, and neuroprotective effects.[5] The fused benzofuran ring in the 5H-Benzofuro[3,2-c]carbazole structure adds to its unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.[6]

The deuterated form, **5H-Benzofuro**[3,2-c]carbazole-d10, is primarily utilized as:

- A tracer: In metabolic studies to track the compound's fate in biological systems.
- An internal standard: For quantitative analysis in techniques like Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

The non-deuterated parent compound, 5H-Benzofuro[3,2-c]carbazole, has been investigated for its applications in organic light-emitting diodes (OLEDs), where it can be incorporated into emitters to achieve high external quantum efficiencies.[7]

Experimental Protocols: Synthesis of the Carbazole Core

While a specific, detailed protocol for the synthesis of the deuterated **5H-Benzofuro**[3,2-c]carbazole-d10 is not readily available in the public domain, the synthesis of the parent, non-deuterated compound provides a foundational methodology. A common approach involves a domino Diels-Alder reaction. The general steps for forming the carbazole core are outlined below. This process can be adapted for the synthesis of the deuterated analogue by utilizing deuterated starting materials.



Illustrative Synthesis of a Polyfunctionalized Carbazole Core:

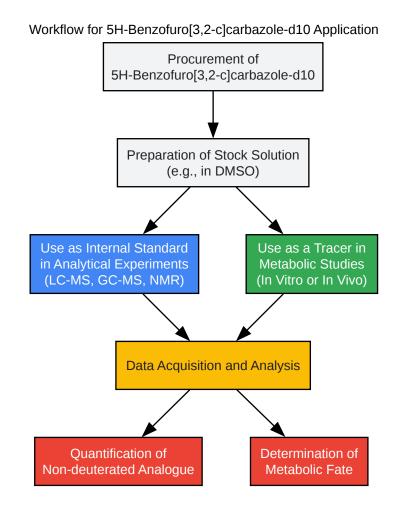
- Reaction Setup: To a round-bottom flask, add 3-(indol-3-yl)maleimide (1.0 mmol), chalcone (1.0 mmol), p-toluenesulfonic acid (0.2 mmol), and toluene (10.0 mL).
- Heating: Heat the solution to 60°C for two hours.
- Solvent Removal: After the reaction, remove the solvent using a rotary evaporator.
- Oxidation: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 mmol) and acetonitrile (10.0 mL) to the residue.
- Stirring: Stir the mixture at room temperature for two hours.
- Purification: After removing the solvent, purify the residue using column chromatography with a petroleum ether and ethyl acetate (8:1 v/v) eluent to obtain the final carbazole product.[8]

A patent for deuterated carbazole compounds suggests a preparation method involving a fluoric acid catalyst and deuterium water in a 1,4-dioxane solvent, followed by heating.[9]

Logical Workflow for Utilizing 5H-Benzofuro[3,2-c]carbazole-d10

The following diagram illustrates a typical workflow for researchers utilizing this deuterated compound in their studies.





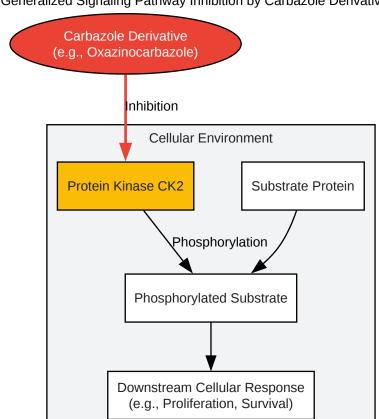
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Caption: A logical workflow for the application of 5H-Benzofuro[3,2-c]carbazole-d10.

Signaling Pathway Context for Carbazole Derivatives

Carbazole derivatives have been shown to interact with various biological targets. For instance, some derivatives have been identified as inhibitors of protein kinase CK2, which is implicated in cancer. The general mechanism of such inhibition is depicted below.





Generalized Signaling Pathway Inhibition by Carbazole Derivatives

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Caption: Generalized inhibition of a protein kinase by a carbazole derivative.

This guide serves as a foundational resource for professionals working with 5H-Benzofuro[3,2c]carbazole-d10. Further detailed experimental data and protocols should be obtained from the supplier's Certificate of Analysis and relevant scientific literature.

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